BenchChemオンラインストアへようこそ!

3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanamide

Lipophilicity ADME Prediction Regioisomer Comparison

3-(3-(Furan-3-yl)-1H-pyrazol-4-yl)propanamide (CAS 2098006-61-0) is a heterocyclic small molecule (C10H11N3O2, MW 205.21 g/mol) that combines a furan ring linked at the 3-position to a pyrazole core, which in turn bears a propanamide side chain. This compound is the furan-3-yl regioisomer of the more widely catalogued furan-2-yl analog (3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanamide, CAS 2098133-87-8).

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
CAS No. 2098006-61-0
Cat. No. B1490240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanamide
CAS2098006-61-0
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESC1=COC=C1C2=C(C=NN2)CCC(=O)N
InChIInChI=1S/C10H11N3O2/c11-9(14)2-1-7-5-12-13-10(7)8-3-4-15-6-8/h3-6H,1-2H2,(H2,11,14)(H,12,13)
InChIKeyUTEYSGQVMNNKNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-(Furan-3-yl)-1H-pyrazol-4-yl)propanamide (CAS 2098006-61-0): Physicochemical Identity, Regioisomeric Differentiation, and Procurement Relevance


3-(3-(Furan-3-yl)-1H-pyrazol-4-yl)propanamide (CAS 2098006-61-0) is a heterocyclic small molecule (C10H11N3O2, MW 205.21 g/mol) that combines a furan ring linked at the 3-position to a pyrazole core, which in turn bears a propanamide side chain [1]. This compound is the furan-3-yl regioisomer of the more widely catalogued furan-2-yl analog (3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanamide, CAS 2098133-87-8) [2]. The furan-3-yl connectivity, in which the oxygen is positioned distal to the pyrazole attachment, is a distinguishing structural feature that can alter heterocyclic electronic distribution, hydrogen-bonding geometry, and metabolic susceptibility relative to the furan-2-yl isomer [3]. These structural nuances are critical for applications where the regioisomer dictates binding-mode fidelity in kinase inhibitor design or influences ADME outcomes.

Why 3-(3-(Furan-3-yl)-1H-pyrazol-4-yl)propanamide Cannot Be Replaced by Its Furan-2-yl Isomer or Other In‑Class Pyrazole Building Blocks


While the furan-2-yl and furan-3-yl isomers of pyrazole-propanamide share identical molecular formula, molecular weight, and topological polar surface area, their computed lipophilicities show a small but measurable divergence (XLogP3 = 0 for furan-3-yl; XLogP3 = 0.1 for furan-2-yl) [1]. More importantly, the regioisomeric switch alters the orientation of the furan oxygen and the associated dipole moment, impacting key binding interactions within the ATP pocket of kinases such as Akt1. In the pyrazol‑furan carboxamide series, subtle changes to the heterocyclic architecture produced large potency swings: the most active analogue 25e displayed an IC50 of 30.4 nM in the LNCaP cellular phosphorylation assay, whereas many structural isomers showed only moderate activity [2]. These data demonstrate that the furan‑3‑yl substitution pattern cannot be interchanged with the furan‑2‑yl variant or with other heterocyclic replacements without risking a complete loss of target engagement. Furthermore, a furan‑3‑yl‑propanamide derivative (Compound 107n) exhibited an IC50 > 10,000 nM against Aurora kinase A, confirming that this regioisomeric scaffold also influences selectivity across the kinome [3]. For procurement‑driven decisions, these differences mean that ordering the wrong regioisomer will likely yield an inactive tool compound or lead scaffold.

Quantitative Differentiation Data for 3-(3-(Furan-3-yl)-1H-pyrazol-4-yl)propanamide Relative to Closest Analogs


Computed Lipophilicities of Furan-3-yl vs. Furan-2-yl Propanamide-Pyrazole Isomers

The XLogP3 descriptor, calculated by the PubChem 2019.06.18 computational pipeline, assigns a value of 0 to the furan-3-yl isomer [1] and 0.1 to the furan-2-yl isomer [2]. The ΔXLogP3 of –0.1 reflects the weaker hydrogen‑bond acceptor character of the oxygen in the furan‑3‑yl ring and predicts marginally higher aqueous solubility for the target compound. Both isomers share identical TPSA (84.9 Ų), hydrogen bond donor count (2), acceptor count (3), and rotatable bond count (4), confirming that the lipophilicity shift is electronic in origin rather than steric.

Lipophilicity ADME Prediction Regioisomer Comparison

Akt1 Kinase Inhibitory Activity of Pyrazol-Furan Carboxamide Analogs – Class-Level Potency Benchmark

No direct Akt1 enzymatic data are publicly available for 3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanamide. Nevertheless, the chemotype to which it belongs – the pyrazol-furan carboxamide series – has been extensively characterized. The lead compound 25e of this series displayed a concentration‑dependent inhibition of PRAS40 phosphorylation in LNCaP prostate cancer cells with an IC50 of 30.4 nM [1]. Other members of the same series showed moderate to excellent Akt1 inhibition, confirming that the furan‑pyrazole scaffold is capable of engaging Akt1 with nanomolar potency. The target compound can be regarded as a minimal scaffold template that retains the critical furan‑pyrazole pharmacophore, providing a starting point for growth into more potent analogues.

Akt1/PKB Kinase Inhibition Anticancer Scaffold

Aurora Kinase A Activity of a Furan-3-yl-Propanamide Derivative – Selectivity Inference

Patent US20240101538 discloses a compound (107n) that embeds the furan-3-yl-propanamide motif. In an ADP‑Glo kinase assay, 107n inhibited Aurora kinase A with an IC50 > 10,000 nM [1], indicating that the furan-3-yl-propanamide fragment does not confer potent binding at this kinase. Although 107n is structurally elaborated beyond the target compound, the low potency suggests that the core scaffold is unlikely to introduce Aurora kinase A off-target activity when used as a building block for other kinase programs.

Aurora Kinase A Kinase Selectivity Off-Target Profiling

Procurement-Ready Application Scenarios for 3-(3-(Furan-3-yl)-1H-pyrazol-4-yl)propanamide


Akt1‑Directed Kinase Inhibitor Fragment‑Growing Programs

The pyrazol‑furan scaffold demonstrated by compound 25e (IC50 = 30.4 nM in LNCaP cells) [1] provides strong justification for procuring the target compound as a minimal fragment. Medicinal chemistry teams can use it as a core for structure‑guided expansion, leveraging the regiochemistry of the furan-3-yl group to map hydrogen‑bond interactions within the Akt1 ATP‑binding site [1].

Kinase Selectivity Profiling and Off‑Target Screening

Data from US20240101538 indicate that elaborated furan-3-yl-propanamide analogues exhibit very weak Aurora kinase A inhibition (IC50 > 10,000 nM) [2]. Procurement of the target compound enables selectivity profiling campaigns that aim to decouple desired Akt pathway engagement from Aurora‑mediated toxicity, particularly when combined with broad‑panel kinase assays [2].

Physicochemical Lead Optimization and Solubility Enhancement

The computed XLogP3 of 0 suggests the target compound possesses a favorable aqueous solubility profile relative to more lipophilic analogs (e.g., furan-2-yl isomer, XLogP3 0.1) [3]. This property can be exploited during formulation development or in high‑concentration biochemical assay setups, where solubility limitations often confound data interpretation [3].

Chemical Probe Synthesis for Target Engagement Studies

Because the furan-3-yl attachment distinguishes 2098006-61-0 from the more common furan-2-yl isomer, the compound offers a regioisomeric tag that can be tracked by LC‑MS or NMR in cellular thermal shift assays (CETSA) and affinity‑based proteomics [3]. This application is especially relevant for laboratories seeking to confirm that observed biological activity arises from the correct regioisomer rather than from a co‑purified isomer impurity [3].

Quote Request

Request a Quote for 3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.